(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
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Overview
Description
(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate: is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, an ethylbenzylidene group, and a methoxybenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Ethylbenzylidene Group: This step often involves a condensation reaction between a benzofuran derivative and an ethylbenzaldehyde under basic or acidic conditions.
Attachment of the Methoxybenzenesulfonate Group: This is usually done through a sulfonation reaction, where the benzofuran derivative is treated with methoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Substitution: The methoxybenzenesulfonate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Alcohol derivatives of the benzofuran ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions due to its unique structural features.
Drug Development: Its potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound’s structure suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents, pending further research and validation.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target molecules. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties, it shares structural similarities with the sulfonate group.
Domiphen Bromide: Another compound with antimicrobial activity, it also features a long carbon chain similar to the ethylbenzylidene group.
Uniqueness: What sets (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate apart is its combination of a benzofuran ring with both an ethylbenzylidene and a methoxybenzenesulfonate group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20O6S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C24H20O6S/c1-3-16-4-6-17(7-5-16)14-23-24(25)21-13-10-19(15-22(21)29-23)30-31(26,27)20-11-8-18(28-2)9-12-20/h4-15H,3H2,1-2H3/b23-14- |
InChI Key |
OJIKYZMPJHSAPH-UCQKPKSFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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